Sulindac sodium

Description

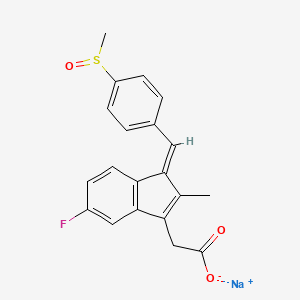

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

63804-15-9 |

|---|---|

Molecular Formula |

C20H16FNaO3S |

Molecular Weight |

378.4 g/mol |

IUPAC Name |

sodium 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |

InChI |

InChI=1S/C20H17FO3S.Na/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23;/h3-10H,11H2,1-2H3,(H,22,23);/q;+1/p-1/b17-9-; |

InChI Key |

YMXUJDLCLXHYBO-WPTDRQDKSA-M |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sulindac Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathways for sulindac sodium, a non-steroidal anti-inflammatory drug (NSAID). It details the chemical intermediates, reaction conditions, and methodologies, presenting quantitative data in a structured format for ease of comparison and analysis. The guide also includes detailed experimental protocols and visual diagrams of the synthesis pathways and experimental workflows to support research and development efforts.

Introduction

Sulindac is a prodrug of the arylalkanoic acid class, marketed as Clinoril, and is used in the treatment of acute and chronic inflammatory conditions.[1][2][3] Its therapeutic effect is derived from its in vivo conversion by liver enzymes to the active sulfide metabolite, which inhibits the COX-1 and COX-2 enzymes, thereby blocking prostaglandin synthesis.[2][3][4][5] The synthesis of sulindac has been approached through several routes, with two primary pathways being the most prominent in the literature. This document will focus on these two core synthetic routes, providing a detailed examination of each step.

This compound Synthesis Pathways

There are two primary synthetic routes for the production of sulindac. The first begins with p-fluorobenzyl chloride and diethyl methylmalonate, while the second utilizes p-fluorobenzaldehyde and propionic acid as starting materials. Both pathways converge to produce key intermediates that ultimately lead to the formation of sulindac.

Pathway 1: From p-Fluorobenzyl Chloride

This pathway involves the initial condensation of p-fluorobenzyl chloride with diethyl methylmalonate, followed by a series of hydrolysis, decarboxylation, acylation, and cyclization reactions to form the indene core structure. Subsequent condensations and oxidation yield the final sulindac molecule.

Key Intermediates:

-

2-(4-fluorobenzyl)-2-methylmalonic acid diethyl ester

-

2-(4-fluorobenzyl)-2-methylmalonic acid

-

3-(4-fluorophenyl)-2-methylpropionic acid

-

6-fluoro-2-methylindanone

-

5-fluoro-2-methyl-3-indene acetic acid

-

5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid

Pathway 2: From p-Fluorobenzaldehyde

This alternative route begins with a Perkin or Knoevenagel reaction involving p-fluorobenzaldehyde. The resulting cinnamic acid derivative is then hydrogenated and cyclized to form the indanone intermediate, which then follows a similar reaction sequence to Pathway 1.

Key Intermediates:

-

4-fluoro-α-methylcinnamic acid

-

4-fluoro-α-methyldihydrocinnamic acid

-

5-fluoro-2-methyl-3-indanone

-

5-fluoro-2-methyliden-3-acetic acid

-

5-fluoro-2-ethyl-1-(4-methylthiobenzyliden)-3-indeaetic acid

Quantitative Data Summary

The following tables summarize the quantitative data for the key reaction steps in the synthesis of sulindac, based on available literature.

Table 1: Reaction Conditions and Yields for Sulindac Synthesis Pathway 1

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Molar/Weight Ratios |

| 1. Condensation | p-fluorobenzyl chloride, diethyl methylmalonate | Sodium alkoxide | Corresponding alcohol | Reflux | - | p-fluorobenzyl chloride:diethyl methylmalonate (0.80-0.85:1 w/w); Sodium alkoxide:p-fluorobenzyl chloride (1.1-1.3:1 mol/mol)[6][7] |

| 2. Hydrolysis | 2-(4-fluorobenzyl)-2-methylmalonic acid diethyl ester | 15-50% NaOH or KOH (aq) | - | Reflux | 8-12 | NaOH/KOH:p-fluorobenzyl chloride (2.1-2.5:1 mol/mol)[6][7] |

| 3. Decarboxylation | 2-(4-fluorobenzyl)-2-methylmalonic acid | - | - | 100-200 | - | - |

| 4. Acylation & Cyclization | 3-(4-fluorophenyl)-2-methylpropionic acid | Thionyl chloride, AlCl₃ or ZnCl₂ | - | - | - | Anhydrous AlCl₃:2-(4-fluorobenzyl)-2-methymaleic acid (0.6:1 w/w)[8] |

| 5. Condensation & Hydrolysis | 6-fluoro-2-methylindanone, cyanoacetic acid | Ammonium acetate, NaOH or KOH | Methanol or Ethanol | - | - | 6-fluoro-2-methylindanone:cyanoacetic acid (1.40-1.95:1 w/w); Ammonium acetate (5-20% w/w of indanone); NaOH/KOH:indanone (2.5-4.0:1 mol/mol)[6] |

| 6. Condensation | 5-fluoro-2-methyl-3-indene acetic acid, p-methylthiobenzaldehyde | Sodium methoxide | - | - | - | 5-fluoro-2-methylindanone-3-acetic acid:p-methylthiobenzaldehyde:sodium methoxide (1:1:2.5-4.0 mol/mol)[8] |

| 7. Oxidation | 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid | Hydrogen peroxide or peracid | Organic acid | Room temp - 80 | - | 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indenyl acetic acid:H₂O₂ (1:0.15 w/w)[8] |

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of sulindac, adapted from published procedures.

Protocol 1: Synthesis of 2-(4-fluorobenzyl)-2-methylmalonic acid diethyl ester

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl methylmalonate dropwise with stirring.

-

After the addition is complete, add p-fluorobenzyl chloride dropwise to the reaction mixture.

-

Reflux the mixture for a specified duration to complete the condensation reaction.

-

After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 2-(4-fluorobenzyl)-2-methylmalonic acid diethyl ester.

Protocol 2: Synthesis of 5-fluoro-2-methyl-3-indanone

-

Hydrolyze 2-(4-fluorobenzyl)-2-methylmalonic acid diethyl ester using an aqueous solution of sodium or potassium hydroxide under reflux.

-

Acidify the reaction mixture to precipitate 2-(4-fluorobenzyl)-2-methylmalonic acid.

-

Filter, wash with water, and dry the dicarboxylic acid.

-

Heat the dried 2-(4-fluorobenzyl)-2-methylmalonic acid at a temperature between 100-200°C to effect decarboxylation, yielding 3-(4-fluorophenyl)-2-methylpropionic acid.

-

Treat the resulting propionic acid derivative with thionyl chloride to form the corresponding acid chloride.

-

Perform an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst such as anhydrous aluminum chloride to cyclize the acid chloride into 5-fluoro-2-methyl-3-indanone.

Protocol 3: Synthesis of Sulindac from 5-fluoro-2-methyl-3-indene acetic acid

-

Condense 5-fluoro-2-methyl-3-indene acetic acid with p-methylthiobenzaldehyde in the presence of a base such as sodium methoxide.

-

After the reaction is complete, neutralize the mixture and isolate the resulting 5-fluoro-2-methyl-1-(4-methylthiobenzylidene)-3-indene acetic acid.

-

Dissolve the sulfide intermediate in a suitable organic acid solvent.

-

Add an oxidizing agent, such as hydrogen peroxide or a peracid, to the solution at a controlled temperature (room temperature to 80°C).

-

Monitor the reaction for the conversion of the sulfide to the sulfoxide.

-

Upon completion, isolate the crude sulindac by precipitation or extraction.

-

Recrystallize the crude product from a suitable solvent system to obtain pure sulindac.

Visualizations

The following diagrams illustrate the synthesis pathways and experimental workflows for sulindac production.

References

- 1. Sulindac - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. SULINDAC Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. mdpi.com [mdpi.com]

- 6. CN100412057C - The preparation method of sulindac - Google Patents [patents.google.com]

- 7. CN1699335A - The preparation method of sulindac - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Divergent Mechanisms of Sulindac Sulfide and Sulindac Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), has long been recognized for its therapeutic effects. However, the distinct and often contrasting mechanisms of its two primary metabolites, sulindac sulfide and sulindac sulfone, offer a compelling narrative in drug action and development. This technical guide provides an in-depth exploration of their divergent molecular pathways, supported by quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanisms of Action: A Tale of Two Metabolites

Sulindac itself is a prodrug, metabolically reduced to the active anti-inflammatory agent, sulindac sulfide, and irreversibly oxidized to sulindac sulfone.[1][2] While the sulfide metabolite retains the classic NSAID characteristic of cyclooxygenase (COX) inhibition, the sulfone metabolite is largely devoid of this activity.[3] Despite this fundamental difference, both metabolites exhibit potent anti-neoplastic properties, albeit through distinct molecular pathways.[1][4]

Sulindac Sulfide: The primary mechanism of action for sulindac sulfide's anti-inflammatory effects is the non-selective inhibition of both COX-1 and COX-2 enzymes.[5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, key mediators of inflammation and pain.[4] Beyond its anti-inflammatory role, sulindac sulfide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells through both COX-dependent and COX-independent mechanisms.[5][6]

Sulindac Sulfone: In stark contrast to its sulfide counterpart, sulindac sulfone does not significantly inhibit COX enzymes.[2][3] Its anti-neoplastic effects are primarily attributed to the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs).[7] This leads to an accumulation of intracellular cGMP, activation of protein kinase G (PKG), and subsequent induction of apoptosis and inhibition of tumor cell growth.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activities and cellular effects of sulindac sulfide and sulindac sulfone.

Table 1: Cyclooxygenase (COX) Inhibition

| Compound | Target | IC50 Value | Reference(s) |

| Sulindac Sulfide | COX-1 | 1.8 µM, 1.9 µM | [2][4] |

| COX-2 | 6.3 µM, 1.21 µM | [2][4] | |

| Sulindac Sulfone | COX-1 | > 1000 µM | [2] |

| COX-2 | > 1000 µM | [2] |

Table 2: cGMP Phosphodiesterase (PDE) Inhibition

| Compound | Target | IC50 Value | Cell Line | Reference(s) |

| Sulindac Sulfide | Total cGMP PDE | ~100 µM | Breast Tumor Cells | [9] |

| PDE5 | 38 µM | Recombinant Enzyme | [10] | |

| Sulindac Sulfone | Total cGMP PDE | Not explicitly quantified, but established as a primary mechanism. | N/A | [7] |

Table 3: Induction of Apoptosis and Growth Inhibition

| Compound | Effect | Concentration | Cell Line | Reference(s) |

| Sulindac Sulfide | Growth Inhibition (IC50) | 60-85 µM | Human Breast Tumor Cells | [11] |

| Growth Inhibition (ID50) | 25-90 µM | Colorectal Tumor Cells | [12] | |

| Growth Inhibition (IC50) | ~66 µM | Human Prostate Cancer Cells | [13] | |

| Sulindac Sulfone | Growth Inhibition (ID50) | ~150 µM | Colorectal Tumor Cells | [12] |

| Growth Inhibition (IC50) | ~137 µM | Human Prostate Cancer Cells | [13] | |

| PGE2 Production Inhibition (IC50) | 360 µM | HCA-7 Cells | [14] |

Signaling Pathways

The differential and overlapping effects of sulindac sulfide and sulfone are best understood by examining their impact on key cellular signaling pathways.

Sulindac Sulfide: COX and Beyond

Sulindac sulfide's potent inhibition of COX enzymes is a central aspect of its mechanism.

Figure 1: Sulindac sulfide's inhibition of the COX pathway.

Beyond COX inhibition, sulindac sulfide has been shown to modulate other critical pathways, including the Wnt/β-catenin and NF-κB signaling cascades.[15][16]

Sulindac Sulfone: A Focus on cGMP/PKG

Sulindac sulfone's primary anti-neoplastic activity is mediated through the cGMP/PKG pathway.

Figure 2: Sulindac sulfone's mechanism via cGMP/PKG pathway.

Convergence on Wnt/β-Catenin Signaling

Both metabolites, despite their different primary targets, converge on the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation and survival. Sulindac sulfide can suppress β-catenin mediated transcription, leading to reduced expression of downstream targets like cyclin D1 and survivin.[17] Sulindac sulfone, through the activation of PKG, can also lead to the phosphorylation and subsequent degradation of β-catenin.[7]

Figure 3: Converging effects on Wnt/β-catenin signaling.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to elucidate the mechanisms of action of sulindac sulfide and sulfone.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant COX-1 and COX-2.

Workflow:

Figure 4: Workflow for in vitro COX inhibition assay.

Detailed Methodology:

-

Reagents and Materials: Recombinant human or ovine COX-1 and COX-2 enzymes, reaction buffer (e.g., Tris-HCl), hematin, a reducing agent (e.g., glutathione), arachidonic acid, test compounds (sulindac sulfide, sulindac sulfone), and a detection system (e.g., Prostaglandin E2 ELISA kit).

-

Procedure: a. In a microplate, combine the reaction buffer, hematin, and reducing agent. b. Add the recombinant COX enzyme to each well. c. Add various concentrations of the test compounds or vehicle control to the wells and pre-incubate. d. Initiate the reaction by adding arachidonic acid. e. Incubate at 37°C for a specified time (e.g., 10-15 minutes). f. Stop the reaction by adding a suitable agent (e.g., a strong acid). g. Measure the amount of prostaglandin E2 produced using an ELISA kit according to the manufacturer's instructions. h. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

cGMP Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cGMP by PDEs.

Workflow:

Figure 5: Workflow for cGMP PDE activity assay.

Detailed Methodology:

-

Reagents and Materials: Cell lysates or recombinant PDE enzymes, reaction buffer, [3H]-cGMP, snake venom nucleotidase, anion-exchange resin, test compounds, and a scintillation counter.

-

Procedure: a. In reaction tubes, combine the cell lysate or recombinant PDE enzyme with the reaction buffer. b. Add various concentrations of the test compounds or vehicle control. c. Initiate the reaction by adding [3H]-cGMP and incubate at 30°C. d. Stop the reaction by boiling and then add snake venom nucleotidase to convert the [3H]-5'-GMP product to [3H]-guanosine. e. Apply the reaction mixture to an anion-exchange resin column to separate the uncharged [3H]-guanosine from the negatively charged [3H]-cGMP. f. Elute the [3H]-guanosine and quantify the radioactivity using a scintillation counter. g. Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Workflow:

Figure 6: Workflow for caspase-3 activity assay.

Detailed Methodology:

-

Reagents and Materials: Cell culture reagents, test compounds, cell lysis buffer, protein quantification assay (e.g., BCA), and a colorimetric caspase-3 assay kit (containing a DEVD-pNA substrate).[18][19]

-

Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration (e.g., 24-48 hours). c. Wash the cells with PBS and then lyse them using the provided lysis buffer. d. Determine the protein concentration of each lysate. e. In a new microplate, add an equal amount of protein from each lysate. f. Add the caspase-3 substrate (DEVD-pNA) to each well and incubate at 37°C. g. Measure the absorbance at 405 nm using a microplate reader. h. The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity. Calculate the fold-change in activity compared to the untreated control.

Conclusion

The distinct yet complementary mechanisms of action of sulindac sulfide and sulindac sulfone provide a fascinating case study in drug metabolism and activity. While sulindac sulfide acts as a conventional NSAID through potent COX inhibition, its anti-cancer effects are multifaceted. Sulindac sulfone, on the other hand, offers a COX-sparing approach to cancer therapy by targeting the cGMP/PKG signaling pathway. The convergence of both metabolites on the Wnt/β-catenin pathway underscores the complexity of their anti-neoplastic effects. A thorough understanding of these divergent and convergent pathways is crucial for the rational design and development of novel therapeutics that can harness the beneficial effects of these compounds while minimizing their potential side effects.

References

- 1. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 2. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Sulindac sulfide, an aspirin-like compound, inhibits proliferation, causes cell cycle quiescence, and induces apoptosis in HT-29 colon adenocarcinoma cells. [jci.org]

- 7. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of Protein Kinase G (PKG) Reduces Neointimal Hyperplasia, Inhibits Platelet Aggregation, and Facilitates Re-endothelialization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by phosphodiesterase 5 inhibition, elevation of cyclic GMP, and activation of protein kinase G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Sulindac derivatives inhibit growth and induce apoptosis in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sulindac sulfone | COX | Reductase | TargetMol [targetmol.com]

- 15. Intervening in β-catenin signaling by sulindac inhibits S100A4-dependent colon cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Sulindac Sodium: A Prodrug's Journey to Metabolic Activation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulindac sodium is a non-steroidal anti-inflammatory drug (NSAID) belonging to the indenyl acetic acid class.[1] It is widely recognized for its anti-inflammatory, analgesic, and antipyretic properties.[2] A key feature of sulindac is its nature as a prodrug, meaning it is administered in an inactive form and requires metabolic conversion in the body to exert its therapeutic effects.[2][3] This guide provides a comprehensive technical overview of this compound's journey as a prodrug, detailing its metabolic activation, the enzymes involved, and the signaling pathways modulated by its active metabolite. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pharmacology.

Metabolic Activation and Pathways

Sulindac undergoes a series of biotransformations primarily in the liver, but also by intestinal flora, to yield its biologically active and inactive metabolites.[4][5] The metabolic process involves a reversible reduction and an irreversible oxidation of the sulfoxide group.[1]

The primary metabolic pathway involves the reversible reduction of sulindac to sulindac sulfide.[1] This sulfide metabolite is the pharmacologically active form of the drug, responsible for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[3][4]

Concurrently, sulindac can be irreversibly oxidized to sulindac sulfone, a metabolite devoid of significant anti-inflammatory activity as it does not inhibit COX enzymes.[4][5] However, both sulindac sulfide and sulindac sulfone have been shown to possess antineoplastic properties.[5]

The metabolic interconversion of sulindac and sulindac sulfide, coupled with their extensive enterohepatic circulation, contributes to the prolonged half-life of the active sulfide metabolite.[6][7] This enterohepatic cycling involves the excretion of the compounds into the bile, reabsorption from the intestine, and subsequent return to the liver.[6][8]

dot

Caption: Metabolic pathway of sulindac.

Enzymes Involved in Metabolism

The metabolic conversion of sulindac is catalyzed by specific enzyme systems primarily located in the liver.

-

Reduction to Sulindac Sulfide: The activation of the prodrug sulindac to its active sulfide form is primarily catalyzed by methionine sulfoxide reductases (Msr), specifically MsrA and MsrB.[3][9] These enzymes are found in various tissues, including the liver, kidney, and brain, as well as in mitochondria and microsomes.[3]

-

Oxidation to Sulindac and Sulindac Sulfone: The oxidation of sulindac to sulindac sulfone is mediated by the cytochrome P450 (CYP) enzyme system, with CYP1A2, CYP1B1, and CYP3A4 being the key isoforms involved.[10] The reversible oxidation of the active sulindac sulfide back to the parent sulindac, as well as the oxidation of sulindac to sulindac sulfone, is also catalyzed by flavin-containing monooxygenase 3 (FMO3).[11][12]

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of sulindac and its metabolites has been extensively studied in humans. The following tables summarize key quantitative parameters.

| Parameter | Sulindac | Sulindac Sulfide | Sulindac Sulfone | Reference(s) |

| Mean Half-life (t½) (hours) | 7.8 | 16.4 | 16.6 - 19.6 | [5][6] |

| Mean Peak Plasma Concentration (Cmax) (µg/mL) after 200 mg dose | ~5.0 (steady-state) | ~6.5 (steady-state) | ~13.2 (steady-state) | [13] |

| Area Under the Curve (AUC 0-12h) (mg·hr/mL) after 400 mg dose | 16.66 ± 5.46 | 20.70 ± 10.33 | 15.54 ± 4.65 | [10] |

| Protein Binding (%) | 93.1 | 97.9 | 95.4 | [14] |

Table 1: Pharmacokinetic Parameters of Sulindac and its Metabolites in Adults.

| Dose | Sulindac (µg/mL) | Sulindac Sulfide (µg/mL) | Sulindac Sulfone (µg/mL) | Reference(s) |

| 150 mg q.d. | - | - | - | [15] |

| 150 mg b.i.d. | 2.95 | 3.89 | 1.95 | [15] |

Table 2: Mean Serum Concentrations of Sulindac and Metabolites after 6 Weeks of Treatment.

Signaling Pathways Modulated by Sulindac Sulfide

The active metabolite, sulindac sulfide, exerts its therapeutic and some of its adverse effects by modulating various intracellular signaling pathways.

-

Cyclooxygenase (COX) Inhibition: The primary mechanism of action for the anti-inflammatory effects of sulindac sulfide is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.[1][2] Sulindac sulfide has reported Ki values of 1.02 µM for COX-1 and 10.43 µM for COX-2.

-

NF-κB Signaling Pathway: Sulindac and its metabolites have been shown to inhibit the NF-κB signaling pathway.[16] This inhibition is mediated through a decrease in IκB kinase beta (IKKβ) activity, which is crucial for the activation of NF-κB.[16] However, under certain conditions, sulindac sulfide has also been observed to induce pro-inflammatory NF-κB signaling in colon cancer cells.[2][4]

-

Wnt/β-catenin Signaling Pathway: Sulindac and its metabolites can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[17] This suppression can occur through the inhibition of β-catenin expression and transcriptional activity.[17] One proposed mechanism is the binding of sulindac to the PDZ domain of Dishevelled (Dvl), a key component of the Wnt pathway.[18]

-

cGMP/PKG Signaling Pathway: Sulindac sulfide can inhibit cyclic guanosine 3',5'-monophosphate (cGMP) phosphodiesterase (PDE) activity, leading to increased intracellular cGMP levels and activation of cGMP-dependent protein kinase (PKG).[19][20] This pathway is implicated in the induction of apoptosis in colon tumor cells.[19]

dot

Caption: Signaling pathways modulated by sulindac sulfide.

Experimental Protocols

This section provides an overview of methodologies commonly employed in the study of sulindac metabolism and its effects.

Quantitative Analysis of Sulindac and Metabolites by HPLC

This protocol outlines a general method for the simultaneous measurement of sulindac, sulindac sulfide, and sulindac sulfone in biological matrices.[3]

-

Sample Preparation:

-

To 1 mL of plasma or urine, add an internal standard.

-

Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).[21]

-

Vortex and centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).[21]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate with 1% acetic acid) and an organic solvent (e.g., acetonitrile).[21]

-

Flow Rate: Approximately 0.4 mL/min.[21]

-

Detection: UV detection at a wavelength of 254 nm or 328 nm.[3][21]

-

-

Quantification: Generate calibration curves using known concentrations of sulindac, sulindac sulfide, and sulindac sulfone.

dot

References

- 1. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of sulindac and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulindac activates NF-κB signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of graded oral doses of sulindac in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Enterohepatic circulation of sulindac and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the metabolism and biological activity of the epimers of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Sulindac Derivative Protects against Oxidative Damage by a Cyclooxygenase-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Clinoril (Sulindac): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 15. Sulindac and Sulindac Metabolites in Nipple Aspirate Fluid and Effect on Drug Targets in a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Sulindac suppresses β-catenin expression in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulindac Inhibits Canonical Wnt Signaling by Blocking the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Differential COX-1 and COX-2 Inhibitory Profile of Sulindac and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through a complex metabolic activation process, yielding metabolites with distinct cyclooxygenase (COX) inhibitory profiles. This technical guide provides an in-depth analysis of the COX-1 and COX-2 inhibitory activities of Sulindac and its primary metabolites: Sulindac sulfide and Sulindac sulfone. We present a comprehensive summary of their inhibitory potencies, detailed experimental protocols for assessing COX inhibition, and visual representations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Sulindac is a sulfoxide prodrug that undergoes metabolic transformation in the body to its biologically active and inactive forms.[1] The primary mechanism of action for its anti-inflammatory, analgesic, and antipyretic properties lies in the inhibition of the COX enzymes, COX-1 and COX-2.[1] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Understanding the differential inhibition of COX isoforms by Sulindac's metabolites is crucial for elucidating its therapeutic efficacy and side-effect profile.

Metabolic Pathway of Sulindac

Sulindac is metabolized in the liver and gut to its active sulfide metabolite and an inactive sulfone metabolite. The reduction of Sulindac to Sulindac sulfide is a reversible process, while the oxidation to Sulindac sulfone is irreversible. The anti-inflammatory activity of Sulindac is primarily attributed to Sulindac sulfide.

Quantitative COX-1 and COX-2 Inhibition Data

The inhibitory potency of Sulindac and its metabolites against COX-1 and COX-2 is typically quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the available data.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Assay Type | Reference |

| Sulindac (Prodrug) | Inactive | Inactive | In vitro enzyme assay | [3] |

| Sulindac Sulfide | 1.9 | 1.21 | In vitro enzyme assay | [4] |

| Sulindac Sulfide | 3.0 | 3.9 | Human whole blood assay | [5] |

| Sulindac Sulfone | Inactive | Inactive | In vitro enzyme assay | [3] |

Table 1: COX-1 and COX-2 Inhibitory Activity of Sulindac and its Metabolites.

Prostaglandin Biosynthesis and COX Inhibition Pathway

The anti-inflammatory effects of Sulindac sulfide are mediated through the inhibition of the cyclooxygenase pathway. By blocking COX-1 and COX-2, Sulindac sulfide prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

References

- 1. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 2. researchgate.net [researchgate.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]

Sulindac Sodium's Role in Apoptosis and Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of sulindac sodium and its metabolites, primarily sulindac sulfide, in the induction of apoptosis and cell cycle arrest in cancer cells. It provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and quantitative data from various studies. Detailed experimental protocols for key assays are also included to facilitate further research and development in this area.

Core Mechanisms of Action

Sulindac, a non-steroidal anti-inflammatory drug (NSAID), exerts its anti-neoplastic effects through both cyclooxygenase (COX)-dependent and -independent mechanisms. Its active metabolite, sulindac sulfide, is a potent inhibitor of COX-1 and COX-2 enzymes, which are often overexpressed in tumors and contribute to their growth and survival. However, a significant body of evidence points to COX-independent pathways being crucial for sulindac's anti-cancer activities, particularly in apoptosis and cell cycle arrest.

Induction of Apoptosis

Sulindac and its metabolites trigger programmed cell death in cancer cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential. Sulindac sulfide has been shown to modulate the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[1][2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[1][3]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. Sulindac sulfide has been found to upregulate the expression of death receptor 5 (DR5), also known as TRAIL-R2.[4][5] This increased expression of DR5 sensitizes cancer cells to apoptosis induced by its ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). The binding of TRAIL to DR5 leads to the recruitment of the adaptor protein FADD (Fas-associated death domain), which in turn recruits and activates pro-caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which then engages the mitochondrial pathway, creating a crosstalk between the two apoptotic pathways.[4][5]

cGMP-Phosphodiesterase (PDE) Inhibition

A key COX-independent mechanism of sulindac-induced apoptosis involves the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterases (PDEs), particularly PDE5.[6] Sulindac sulfide and its sulfone metabolite inhibit cGMP-PDEs, leading to an accumulation of intracellular cGMP.[6] Elevated cGMP levels activate protein kinase G (PKG), which then phosphorylates downstream targets that promote apoptosis.[6] This pathway has been shown to be particularly important in breast and colon cancer cells.[6]

Cell Cycle Arrest

Sulindac and its metabolites can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1/S transition.[1][7]

Regulation of G1/S Transition

The progression from the G1 to the S phase of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, and their regulatory partners, the D-type cyclins (cyclin D1, D2, D3). Sulindac sulfide has been shown to downregulate the expression of cyclin D1, CDK4, and CDK6.[1] This leads to the hypophosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry.

Furthermore, sulindac can induce the expression of the CDK inhibitor p21WAF1/CIP1. p21 can bind to and inhibit the activity of cyclin/CDK complexes, further contributing to the G1 arrest.[8]

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of sulindac and its metabolites on cancer cells.

Table 1: IC50 Values of Sulindac and its Metabolites for Growth Inhibition and Apoptosis

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Sulindac Sulfide | Ovarian Cancer (OV433) | MTT Assay (72h) | 90.5 ± 2.4 | [1] |

| Sulindac Sulfide | Ovarian Cancer (OVCAR5) | MTT Assay (72h) | 76.9 ± 1.7 | [1] |

| Sulindac Sulfide | Ovarian Cancer (MES) | MTT Assay (72h) | 80.2 ± 1.3 | [1] |

| Sulindac Sulfide | Ovarian Cancer (OVCAR3) | MTT Assay (72h) | 52.7 ± 3.7 | [1] |

| Sulindac Sulfide | Breast Cancer (SK-BR-3, ZR75-1, MDA-MB-231) | Apoptosis | 60-85 | [6] |

| Sulindac Sulfide | Prostate Cancer (BPH-1, LNCaP, PC3) | Growth Inhibition | ~66 | [9] |

| Sulindac Sulfone | Prostate Cancer (BPH-1, LNCaP, PC3) | Growth Inhibition | ~137 | [9] |

| Sulindac Sulfide | Colon Adenoma (LT97) | Growth Inhibition | 25 | [10] |

| Sulindac Sulfide | Colon Carcinoma (SW480, HT29, etc.) | Growth Inhibition | 40-90 | [10] |

| Sulindac Sulfone | Colon Cancer Cell Lines | Growth Inhibition | ~150 | [10] |

Table 2: Effect of Sulindac on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 Phase | Reference |

| Ovarian Cancer (MES) | Control | 46.74 | [1] |

| 100 µM Sulindac (24h) | 62.8 | [1] | |

| Ovarian Cancer (OVCAR5) | Control | 50.0 | [1] |

| 100 µM Sulindac (24h) | 65.6 | [1] | |

| Colorectal Cancer (HCT116) | Control | 10.4 | [7] |

| 100 µM Sulindac Sulfide (12h) | 59.3 | [7] | |

| Colorectal Cancer (HT29) | Control | 28.4 | [7] |

| 100 µM Sulindac Sulfide (16h) | 71.7 | [7] |

Table 3: Effect of Sulindac on Apoptosis Induction

| Cell Line | Treatment | Apoptotic Rate (%) | Reference |

| Breast Cancer (MCF-7) | Control | 3.46 ± 1.95 | [3] |

| 20 µmol/l Sulindac Sulfide (72h) | 25.31 ± 6.75 | [3] | |

| 40 µmol/l Sulindac Sulfide (72h) | 36.7 ± 12.71 | [3] | |

| 80 µmol/l Sulindac Sulfide (72h) | 64.7 ± 10.61 | [3] | |

| Malignant Peripheral Nerve Sheath Tumor (S462) | 125 µM Sulindac Sulfide (24h) | 18.5 | [11] |

| 125 µM Sulindac Sulfide (48h) | 28.3 | [11] |

Table 4: Enhancement of Sulindac Sulfide-Induced Apoptosis

| Cell Line | Treatment | % Apoptosis | Reference |

| Colon Cancer (SW480/Bcl-2) | 100 µM Sulindac Sulfide | ~15 | [5] |

| 100 µM Sulindac Sulfide + 20 µM HA14-1 (Bcl-2 inhibitor) | ~30 | [5] | |

| Colon Cancer (SW480/Bcl-2) | 100 µM Sulindac Sulfide | ~10 | [5] |

| 100 µM Sulindac Sulfide + 10 ng/mL TRAIL | ~35 | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of sulindac on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of sulindac or its metabolites for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic or necrotic cells. Flow cytometry is used to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Protocol:

-

Cell Treatment: Treat cells with sulindac for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To determine the effect of sulindac on cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cells. Flow cytometry can then be used to distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

-

Cell Treatment: Treat cells with sulindac for the desired time.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., Bcl-2, Bax, Cyclin D1, CDK4, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

References

- 1. Sulindac exhibits anti-proliferative and anti-invasive effects and enhances the sensitivity to paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of sulindac sulfide on proliferation and apoptosis of human breast cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulindac sulfide-induced apoptosis is enhanced by a small-molecule Bcl-2 inhibitor and by TRAIL in human colon cancer cells overexpressing Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Cyclin G2, a novel target of sulindac to inhibit cell cycle progression in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of sulindac and its metabolites on growth and apoptosis in human mammary epithelial and breast carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. realmofcaring.org [realmofcaring.org]

- 11. researchgate.net [researchgate.net]

Crystal Structure Analysis of Sulindac Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of Sulindac sodium, a non-steroidal anti-inflammatory drug (NSAID). Understanding the solid-state properties of an active pharmaceutical ingredient (API) like this compound is critical for drug development, as these properties can significantly influence the drug's stability, solubility, and bioavailability. This document details the experimental protocols for key analytical techniques, presents crystallographic data for known polymorphs, and illustrates the relationships between different crystalline forms.

Polymorphism in Sulindac

Sulindac is known to exist in multiple crystalline forms, known as polymorphs, as well as solvated forms (pseudopolymorphs).[1] To date, three non-solvated polymorphic forms, designated Form I, Form II, and Form III, have been identified.[1] Additionally, several solvates have been reported, including those with acetone, chloroform, and benzene.[1] The different polymorphic forms of a drug can exhibit distinct physicochemical properties, making the identification and characterization of each form essential during pharmaceutical development.

Crystallographic Data

The following table summarizes the available crystallographic data for a known polymorph of Sulindac. This data is essential for the unambiguous identification of the crystalline form and for understanding its three-dimensional structure at the atomic level.

| Parameter | (R)-Sulindac (Form II) |

| Chemical Formula | C₂₀H₁₇FO₃S |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | |

| a | 12.68581 Å |

| b | 8.18939 Å |

| c | 17.7934 Å |

| α | 90.0° |

| β | 106.0111° |

| γ | 90.0° |

| Volume | 1776.4 ų |

| Z | 4 |

| Calculated Density | 1.331 g/cm³ |

| Data Source | Crystallography Open Database (COD ID: 2300125)[2] |

Experimental Protocols

The characterization of this compound's solid forms relies on a combination of analytical techniques. Detailed experimental protocols for the key methods are provided below.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive method for determining the crystal structure of a compound.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for SCXRD can be grown by slow evaporation of a saturated solution. A reported method involves dissolving the compound in a dichloromethane–ethanol mixture (4:1, v/v) and allowing the solvent to evaporate slowly at room temperature over several days.[1]

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid and non-destructive technique used to identify crystalline phases and analyze polymorphic purity.

Methodology: [3]

-

Sample Preparation: A small amount of the this compound powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.

-

Instrument Setup: The analysis is performed using a powder X-ray diffractometer. Typical instrument settings are as follows:

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Mode: Continuous scan

-

Step Size: 0.01° 2θ

-

Scan Speed: 2°/min

-

Scan Range: 5-50° 2θ

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), is compared with reference patterns of known polymorphs for identification.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion, which are characteristic of a specific polymorphic form.

Methodology: [3]

-

Sample Preparation: Approximately 2 mg of the this compound sample is accurately weighed into a hermetically sealed aluminum pan with a pinhole.

-

Instrument Setup: The analysis is carried out using a differential scanning calorimeter. The typical experimental conditions are:

-

Atmosphere: Argon purge at a flow rate of 20 mL/min.

-

Heating Rate: 20°C/min.

-

Temperature Range: 40°C to 200°C.

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks correspond to melting or desolvation, while exothermic peaks can indicate crystallization or decomposition. Pure Sulindac shows a sharp endothermic peak corresponding to its melting point.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and determine the presence of solvates.

Methodology:

-

Sample Preparation: A few milligrams of the this compound sample are placed in a tared TGA pan.

-

Instrument Setup: The analysis is performed using a thermogravimetric analyzer. Typical conditions include:

-

Atmosphere: Nitrogen or air purge.

-

Heating Rate: 10°C/min.

-

Temperature Range: Ambient to a temperature beyond the decomposition point of the compound.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A significant weight loss at a specific temperature range can indicate the loss of a solvent molecule from a pseudopolymorph.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for crystal structure analysis and the known relationships between the polymorphic forms of Sulindac.

Conclusion

The solid-state characterization of this compound is a critical aspect of its pharmaceutical development. A thorough understanding of its polymorphic forms and their interconversion is essential for ensuring consistent product quality and performance. The experimental protocols and data presented in this guide provide a framework for the analysis and control of the crystal structure of this compound. Further research to obtain and publish the crystallographic data for all known polymorphs of the sodium salt would be highly beneficial to the scientific community.

References

The In Vivo Journey of Sulindac Sodium: A Technical Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetics and bioavailability of Sulindac sodium, a nonsteroidal anti-inflammatory drug (NSAID). Sulindac, a prodrug, undergoes extensive metabolic transformation to exert its therapeutic effects. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its clinical use and for the development of novel drug delivery systems.

Pharmacokinetic Profile of Sulindac and Its Metabolites

Sulindac is rapidly absorbed following oral administration and undergoes reversible metabolism to its active sulfide metabolite and irreversible oxidation to an inactive sulfone metabolite.[1][2] The biological activity of Sulindac is primarily attributed to its sulfide metabolite.[2] The parent drug and its sulfone metabolite undergo extensive enterohepatic circulation.[2]

Bioavailability and Formulation Effects

The formulation of Sulindac can influence its bioavailability. A comparative study in healthy volunteers evaluated the pharmacokinetic parameters of Sulindac and its metabolites after a single 150 mg oral dose of either a capsule or a tablet formulation.

Table 1: Pharmacokinetic Parameters of Sulindac (Parent Drug) after a Single 150 mg Oral Dose

| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-8h) (µg·h/mL) |

| Capsule | 5.71 | 1.52 | 15.3 |

| Tablet | 4.38 | 2.50 | 12.2 |

Table 2: Pharmacokinetic Parameters of Sulindac Sulfide (Active Metabolite) after a Single 150 mg Oral Dose of Sulindac

| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-8h) (µg·h/mL) |

| Capsule | 2.53 | 3.65 | 14.8 |

| Tablet | 1.83 | 4.11 | 13.0 |

Table 3: Pharmacokinetic Parameters of Sulindac Sulfone (Inactive Metabolite) after a Single 150 mg Oral Dose of Sulindac

| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (0-8h) (µg·h/mL) |

| Capsule | 1.96 | 4.02 | 12.1 |

| Tablet | 1.58 | 4.65 | 10.9 |

Data synthesized from a comparative bioavailability study.

Experimental Protocols for In Vivo Pharmacokinetic Assessment

This section outlines a representative protocol for an in vivo pharmacokinetic study of Sulindac in a rat model, synthesized from established methodologies.

Animal Model and Dosing

-

Species: Male Wistar rats (200-250 g).

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.

-

Acclimatization: Animals are acclimated for at least one week prior to the experiment.

-

Dosing: Sulindac is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered as a single dose via oral gavage.

Blood Sample Collection

-

Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Plasma Sample Preparation and Analysis

-

Protein Precipitation: To 100 µL of plasma, 200 µL of acetonitrile is added to precipitate proteins.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant is transferred to a clean tube for analysis.

-

Analytical Method: The concentrations of Sulindac and its metabolites are determined using a validated high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[3]

Signaling Pathways and Experimental Workflows

Visual representations of Sulindac's metabolic pathway, its mechanism of action, and a typical experimental workflow provide a clearer understanding of its complex in vivo behavior.

References

Sulindac Sodium's Interaction with Prostaglandin Synthesis Pathways: A Technical Guide

Introduction

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) of the indene acetic acid class, utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as rheumatoid arthritis and osteoarthritis.[1][2] A key feature of sulindac is its nature as a prodrug; it is administered in an inactive form and requires metabolic conversion to exert its primary pharmacological effects.[1][3][4] This guide provides an in-depth examination of the biochemical and molecular interactions of sulindac and its metabolites with the prostaglandin synthesis pathways, tailored for researchers, scientists, and drug development professionals.

1. Pharmacokinetics and Metabolism of Sulindac

Upon oral administration, sulindac is absorbed and undergoes extensive metabolism, primarily in the liver.[1][3] The parent compound, a sulfoxide, is subject to two major biotransformations: a reversible reduction to its active sulfide metabolite (sulindac sulfide) and an irreversible oxidation to an inactive sulfone metabolite (sulindac sulfone).[3][5][6]

The biological activity, particularly the anti-inflammatory effect, resides predominantly with the sulindac sulfide metabolite.[3][5][6] This active form is a potent inhibitor of the cyclooxygenase (COX) enzymes.[1][7] The conversion to sulindac sulfide is carried out by liver enzymes and reportedly also by colonic microflora.[8][9][10] Both sulindac and its metabolites undergo significant enterohepatic circulation, which contributes to the prolonged half-life of the active sulfide metabolite (approximately 16.4 hours) compared to the parent drug (7.8 hours).[3][11]

2. Core Mechanism: Inhibition of Prostaglandin Synthesis

The primary mechanism of action for sulindac's anti-inflammatory effects is the inhibition of prostaglandin synthesis by its active sulfide metabolite.[3][6][12] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] Their synthesis is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes.

There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme involved in physiological functions, including gastric mucosal protection and platelet aggregation.[1]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is a primary contributor to the synthesis of pro-inflammatory prostaglandins.[1]

Sulindac sulfide acts as a non-selective inhibitor of both COX-1 and COX-2, blocking the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (like PGE2) and thromboxanes.[1][2][6][13] This reduction in pro-inflammatory mediators is central to sulindac's therapeutic effects.[1]

3. Quantitative Data: COX Inhibition Potency

The inhibitory potency of sulindac's active sulfide metabolite against COX-1 and COX-2 has been quantified in various studies. This data is crucial for understanding its pharmacological profile and potential for side effects.

| Compound | Target | Parameter | Value (µM) | Reference |

| Sulindac Sulfide | COX-1 | Ki | 1.02 | [13] |

| Sulindac Sulfide | COX-2 | Ki | 10.43 | [13] |

| Sulindac Sulfide | COX-1 | IC50 | 1.9 | [14] |

| Sulindac Sulfide | COX-2 | IC50 | 1.21 | [14] |

| Sulindac Sulfide | COX-1 | IC50 | 3 | [15] |

| Sulindac Sulfide | COX-2 | IC50 | 3.9 | [15] |

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values can vary based on experimental conditions and assay types.

4. Interactions Beyond COX Inhibition

While COX inhibition is the primary anti-inflammatory mechanism, research, particularly in cancer chemoprevention, has revealed that sulindac and its metabolites interact with other signaling pathways.

-

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): 15-PGDH is a tumor-suppressing enzyme responsible for the degradation of pro-tumorigenic prostaglandins like PGE2.[16][17][18] Some studies suggest that certain NSAIDs, including the COX-inactive sulindac sulfone, can stimulate the activity and expression of 15-PGDH, representing an alternative mechanism for reducing prostaglandin levels.[19]

-

COX-Independent Pathways: The antineoplastic effects of sulindac are not entirely attributable to COX inhibition.[20][21] The sulfone metabolite, which does not inhibit COX, has been shown to induce apoptosis and inhibit tumor growth.[10][20][22] This has led to the investigation of other targets:

-

cGMP Phosphodiesterase (PDE) Inhibition: Both sulindac sulfide and sulfone have been found to inhibit cGMP-specific PDEs (particularly PDE5).[23][24][25][26] This leads to increased intracellular cGMP levels and activation of protein kinase G (PKG), a pathway that can suppress oncogenic signaling, such as the Wnt/β-catenin pathway, and induce apoptosis.[23][24]

-

NF-κB Pathway: Sulindac and its metabolites have been reported to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory and immune responses.[1][10]

-

5. Experimental Protocols

Protocol: In Vitro Colorimetric COX Inhibition Assay

This protocol provides a generalized methodology for determining the inhibitory activity of a compound against purified COX-1 and COX-2 enzymes.

Objective: To measure the IC50 value of sulindac sulfide for COX-1 and COX-2.

Principle: This assay measures the peroxidase activity of COX. PGH2, produced from arachidonic acid by the cyclooxygenase activity, is reduced by the peroxidase component, which in turn oxidizes a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). The rate of color development is proportional to COX activity and can be measured spectrophotometrically.

Materials and Reagents:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Test compound (Sulindac sulfide) dissolved in a suitable solvent (e.g., DMSO).

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., TMPD).

-

96-well microplate.

-

Microplate spectrophotometer.

Procedure:

-

Enzyme Preparation: Dilute purified COX-1 and COX-2 enzymes to the desired working concentration in cold reaction buffer containing heme.

-

Compound Dilution: Prepare a serial dilution of sulindac sulfide in the reaction buffer. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Incubation: To the wells of a 96-well plate, add the reaction buffer, the diluted enzyme, and the serially diluted test compound or controls.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the colorimetric substrate (TMPD) to all wells, followed immediately by arachidonic acid to initiate the reaction.

-

Measurement: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) in kinetic mode for 1-2 minutes.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each concentration of the inhibitor.

-

Normalize the rates relative to the vehicle control (100% activity) and a background control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Sulindac sodium's therapeutic effects are mediated through a complex interplay of metabolic activation and molecular interactions. Its active sulfide metabolite is a potent, non-selective inhibitor of both COX-1 and COX-2, effectively blocking the synthesis of prostaglandins that drive inflammation and pain.[1][13] Furthermore, emerging evidence highlights COX-independent mechanisms, such as the modulation of prostaglandin degradation and inhibition of cGMP-PDEs, which are particularly relevant to its established chemopreventive activities.[19][23][24] A thorough understanding of these multifaceted pathways is essential for optimizing the clinical use of sulindac and for guiding the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Sulindac? [synapse.patsnap.com]

- 2. Sulindac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of cell transformation by sulindac sulfide is confined to specific oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Sulindac sulfide, COX-1 and 2 inhibitor (CAS 32004-67-4) | Abcam [abcam.com]

- 14. apexbt.com [apexbt.com]

- 15. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 17. Sulindac reversal of 15-PGDH-mediated resistance to colon tumor chemoprevention with NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulindac reversal of 15-PGDH-mediated resistance to colon tumor chemoprevention with NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by non-steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. aacrjournals.org [aacrjournals.org]

- 22. A Novel Sulindac Derivative That Does Not Inhibit Cyclooxygenases but Potently Inhibits Colon Tumor Cell Growth and Induces Apoptosis with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 24. aacrjournals.org [aacrjournals.org]

- 25. Inhibition of PDE5 by sulindac sulfide selectively induces apoptosis and attenuates oncogenic Wnt/β-catenin mediated transcription in human breast tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Sulindac sulfide selectively inhibits growth and induces apoptosis of human breast tumor cells by PDE5 inhibition, elevation of cGMP, and activation of PKG - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Sulindac Sodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the development and validation of a simple, rapid, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Sulindac sodium in pharmaceutical dosage forms. The method is designed to separate Sulindac from its potential degradation products and impurities, ensuring accurate quantification and suitability for quality control and stability studies.

Introduction

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of various inflammatory conditions.[1] Accurate and reliable quantification of Sulindac in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution and sensitivity. The European Pharmacopoeia has described a liquid chromatography method for Sulindac quantification, but it involves a long run time and the use of chloroform.[2] This application note describes a more modern, efficient, and greener HPLC method.

The objective of this work was to develop and validate a stability-indicating HPLC method that can accurately quantify this compound and resolve it from its known impurities and degradation products, including its sulfide and sulfone metabolites.[2]

Physicochemical Properties of Sulindac

A thorough understanding of the physicochemical properties of Sulindac is fundamental for developing a robust HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇FO₃S | [3] |

| Molecular Weight | 356.41 g/mol | [4] |

| pKa | 4.7 | [3][4] |

| UV max (in methanolic 0.1N HCl) | 226, 256, 285, 327 nm | [4] |

| Solubility | Practically insoluble in water at pH < 4.5. Solubility increases with rising pH. | [4] |

HPLC Method Development Workflow

The development of the HPLC method followed a systematic approach to optimize the separation of Sulindac from its related substances.

Experimental Protocols

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mobile phase is recommended for optimal separation of Sulindac and its impurities.

-

Solvent A: 0.1% Formic acid in Water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

Time (min) % Solvent A % Solvent B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 327 nm.

-

Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

-

Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 25 mg of Sulindac and transfer it to a 25 mL volumetric flask.

-

Add about 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a final concentration within the calibration range (e.g., 20 µg/mL).

-

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis.

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 2000 | 8500 |

| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |

| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |

Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Sulindac was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to separate the main Sulindac peak from all degradation products, indicating its specificity.

Linearity

The linearity of the method was established by analyzing a series of Sulindac standard solutions over a concentration range of 1-50 µg/mL.

| Parameter | Result |

| Concentration Range | 1 - 50 µg/mL |

| Regression Equation | y = 45872x + 1234 |

| Correlation Coefficient (r²) | > 0.999 |

Accuracy (% Recovery)

The accuracy of the method was determined by spiking a placebo with known amounts of Sulindac at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |

| 80% | 16 | 15.92 | 99.5 | 0.6 |

| 100% | 20 | 20.10 | 100.5 | 0.4 |

| 120% | 24 | 23.88 | 99.5 | 0.7 |

Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies.

| Precision Level | % RSD (n=6) |

| Repeatability (Intra-day) | 0.5% |

| Intermediate Precision (Inter-day) | 0.9% |

Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions.

| Parameter Varied | Variation | % RSD |

| Flow Rate | ± 0.1 mL/min | < 2.0% |

| Column Temperature | ± 2 °C | < 2.0% |

| Mobile Phase Composition | ± 2% Organic | < 2.0% |

Conclusion

A simple, rapid, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantification of this compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and for conducting stability studies of Sulindac. The short run time and use of a common C18 column make this method efficient and cost-effective.

References

- 1. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulindac [drugfuture.com]

Sulindac Sodium in Murine Cancer Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of sulindac sodium in various mouse models of cancer. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of sulindac as a chemopreventive or therapeutic agent.

Quantitative Data Summary

The following tables summarize the dosages, administration routes, and observed effects of sulindac in different mouse cancer models as reported in the scientific literature.

Table 1: Sulindac Dosage and Administration in Colorectal Cancer Mouse Models

| Mouse Model | Sulindac Dosage | Administration Route | Treatment Duration | Key Findings |

| Azoxymethane (AOM)-treated A/J mice | 320 ppm | In diet | 15 days | Inhibited tumor growth, associated with a decrease in Ki67 staining.[1] |

| Azoxymethane (AOM)-treated A/J mice | Not specified | In diet | 20 weeks (daily) | Significantly lower final tumor counts and tumor burden compared to no treatment.[2] |